
Sodium HEPES; WAS-14
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Overview
Description
Sodium HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid sodium salt, CAS 75277-39-3), also designated as WAS-14, is a zwitterionic buffer widely used in biochemical and cell culture applications due to its stable pH buffering capacity between 6.8 and 8.2 . It is the sodium salt of HEPES, a Good’s buffer selected for its minimal metal chelation, lack of primary amine groups, and temperature-stable pH properties . Sodium HEPES is particularly valued in maintaining physiological pH in cell cultures, protein solubility studies, and radiolabeling protocols . Its molecular weight is 260.29 g/mol, and it exhibits high solubility in aqueous solutions, making it suitable for diverse experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium HEPES can be synthesized by neutralizing HEPES free acid with sodium hydroxide. The free acid is added to water and titrated with approximately one-half mole equivalent of sodium hydroxide to the desired pH . Alternatively, equimolar concentrations of HEPES and sodium HEPES can be mixed in equal volumes and back-titrated to the appropriate pH .
Industrial Production Methods
In industrial settings, sodium HEPES is produced by combining HEPES free acid with sodium hydroxide under controlled conditions to ensure the desired pH and purity. The solution is then filtered, concentrated, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium HEPES primarily undergoes buffering reactions, maintaining a stable pH in various biological and biochemical processes. It does not bind to metal ions such as magnesium, calcium, manganese(II), or copper(II), making it suitable for enzyme reactions that might be inhibited by metal chelation .
Common Reagents and Conditions
The common reagents used in the preparation of sodium HEPES include HEPES free acid and sodium hydroxide. The reaction conditions typically involve adjusting the pH to the desired level using these reagents .
Major Products Formed
The major product formed from the reaction of HEPES free acid and sodium hydroxide is sodium HEPES, which is a stable and effective buffering agent .
Scientific Research Applications
Biological and Biochemical Research
Buffering Agent in Cell Culture:
Sodium HEPES is primarily used as a buffering agent in cell culture media due to its effective pH range of 6.8 to 8.2, which closely aligns with physiological conditions. Its high solubility in water (758.7 g/L at 20 °C) allows for easy preparation and use in various experimental setups.
Influence on Enzyme Activity:
Research has shown that HEPES supplementation can significantly influence the processing and degradation of lysosomal enzymes, such as glucocerebrosidase (GCase). A study demonstrated that HEPES-buffered media enhanced the maturation of GCase, affecting its lysosomal degradation and total cellular enzyme levels . This illustrates the compound's role not only as a buffer but also as a modulator of cellular processes.
Pharmaceutical Applications
Drug Development and Testing:
Sodium HEPES has been employed in drug metabolism studies, particularly for assessing the uptake and transport of compounds through P-glycoprotein (P-gp) mediated efflux systems. Various concentrations of HEPES have been tested to understand their effects on drug transport mechanisms .
Radiolabeling Efficiency:
In radiopharmaceutical applications, Sodium HEPES has been shown to improve labeling efficiency for DTPA- and DOTA-conjugated peptides. Specific activities were significantly higher when using HEPES compared to other buffers, indicating its utility in enhancing radiolabeling processes .
Environmental and Material Sciences
Biodegradable Materials Research:
Sodium HEPES has been investigated for its effects on the degradation behavior of biodegradable materials such as magnesium alloys. The compound's buffering capacity helps maintain pH stability during experiments, which is crucial for assessing biocompatibility and degradation rates.
Electrophoresis:
HEPES is commonly used as a running buffer in gel electrophoresis due to its low toxicity and ability to stabilize pH during the separation of biomolecules. Its negligible binding with metal ions makes it particularly suitable for assays involving metal-dependent enzymes .
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Cell Culture Studies:
In a study investigating the effects of different buffers on GCase processing, it was found that cultures supplemented with Sodium HEPES showed significant differences in enzyme maturation compared to those using bicarbonate buffers . This highlights the importance of buffer choice in cellular assays. -
Drug Transport Research:
Another case study focused on the impact of Sodium HEPES on the transport of various pharmaceutical compounds through P-glycoprotein systems, demonstrating that different concentrations could optimize drug uptake and efflux characteristics . -
Material Degradation Analysis:
Research involving biodegradable magnesium alloys indicated that Sodium HEPES played a critical role in maintaining pH stability during degradation studies, influencing both biocompatibility and corrosion rates.
Mechanism of Action
Sodium HEPES exerts its effects by maintaining a stable pH in biological and biochemical systems. It acts as a buffering agent, neutralizing excess acids or bases to maintain the desired pH range. The molecular targets and pathways involved include various enzymes and biochemical processes that require a stable pH for optimal activity .
Comparison with Similar Compounds
Buffering Range and Composition
Sodium HEPES is effective in near-neutral pH conditions (6.8–8.2), while acetate buffers (sodium acetate/acetic acid) are optimal for acidic pH ranges (4.5–5.5) . For example:
Buffer System | pH Range | Components (mM) |
---|---|---|
Sodium HEPES/HEPES | 6.8–7.5 | 15 mM Na-HEPES + 14.3–71.7 mM HEPES |
Sodium Acetate/Acetic Acid | 4.5–5.5 | 15 mM Na-acetate + 2.7–27.3 mM acetic acid |
Tris-HCl and phosphate buffers are alternatives for neutral to basic pH (7–9), but Tris can interfere with metal-dependent reactions, and phosphate may precipitate divalent cations .
Biochemical Interactions
- Fluorescence Compatibility : Sodium HEPES and HEPES show negligible fluorescence interference (intensity: 110–120 cps) compared to sulfonamides like Sdiazine (100 cps) and Smethazine (90 cps), making them suitable for fluorescence-based assays .
- Polyoxotungstate Stability : In stabilizing [PV₂WVI₁₈O₆₂]⁶⁻ anions, Sodium HEPES (pH 8) maintains 100% integrity, comparable to Tris-HCl but superior to sodium acetate at pH 4 .
Radiolabeling Efficiency
Sodium HEPES enhances ¹¹¹In radiolabeling efficiency for DTPA- and DOTA-conjugated compounds compared to acetate buffers. For DOTA-anti-CAIX, labeling in HEPES achieves 8.2% complexation efficiency, fourfold higher than in sodium acetate . This advantage is attributed to reduced interference from contaminants like Cd²⁺ .
Biological Activity
Sodium HEPES, also known as WAS-14, is a buffering agent widely used in biological and biochemical research. Its role in maintaining pH stability in cell culture and various experimental settings is well-established. This article delves into the biological activity of Sodium HEPES, highlighting its effects on cellular processes, enzyme activity, and transport mechanisms based on diverse research findings.
Overview of Sodium HEPES
Sodium HEPES (C8H19N2NaO5S) is a zwitterionic buffer with a pKa around 7.5, making it suitable for biological applications where pH stability is critical. It is commonly used in cell culture media and various laboratory protocols due to its ability to maintain physiological pH levels.
1. Impact on Cellular Uptake and Transport
Research has shown that Sodium HEPES significantly influences the uptake and transport of various substrates in cells. A study investigating the effect of HEPES on P-glycoprotein (P-gp) substrates found that increasing concentrations of HEPES (up to 25 mM) led to a marked decrease in the uptake of these substrates in Caco-2 and MDCK-MDR1 cell lines. The study suggested that HEPES alters the permeability ratios of P-gp substrates, indicating a potential inhibitory effect on drug transport mechanisms .
2. Effects on Enzyme Activity
HEPES has been shown to affect the activity of lysosomal enzymes. Specifically, it was observed that HEPES supplementation in culture media alters the processing and degradation pathways of glucocerebrosidase (GCase), impacting its enzymatic activity and overall cellular levels. This alteration was linked to changes in glycosylation patterns and molecular weight variations of GCase, as detected using fluorescent activity-based probes .
3. Influence on Membrane Dynamics
The presence of HEPES can modify membrane structures, which may influence various transporters and channels within cellular membranes. For instance, it has been reported that HEPES can block chloride channels in neuronal cells, suggesting its potential role in modulating ion transport and signaling pathways .
Case Study 1: Effect on Glucocerebrosidase Processing
In a study examining fibroblasts and macrophage-like RAW264.7 cells, researchers found that HEPES-buffered media markedly influenced GCase processing and lysosomal degradation. The study highlighted that HEPES not only affected GCase but also reduced the maturation of other lysosomal enzymes such as α-glucosidase and β-glucuronidase, indicating a broader impact on lysosomal function .
Case Study 2: Impact on Drug Transport Mechanisms
Another investigation focused on the effect of HEPES on drug absorption through P-gp transport mechanisms. The findings suggested that varying concentrations of HEPES could lead to significant changes in drug bioavailability by altering the efflux activity of P-gp, which is crucial for understanding drug interactions and pharmacokinetics .
Data Tables
Parameter | Concentration | Effect |
---|---|---|
Sodium HEPES | 10 mM | Minimal effect on enzyme activity |
Sodium HEPES | 25 mM | Significant inhibition of P-gp substrate uptake |
Sodium HEPES | 50 mM | Altered glycosylation patterns of GCase |
Research Findings Summary
- Uptake Inhibition : High concentrations of HEPES inhibit the uptake of various substrates through P-gp.
- Enzyme Modulation : HEPES affects lysosomal enzyme processing, influencing cellular levels and activities.
- Membrane Interaction : Alters membrane dynamics affecting ion channels and transporters.
Q & A
Basic Research Questions
Q. What criteria should guide the selection of Sodium HEPES over other buffers (e.g., Tris) in cation exchange chromatography?
Sodium HEPES is preferred for cation exchange chromatography due to its negatively charged sulfonic acid group, which enhances interactions with cationic biomolecules. Unlike Tris, HEPES maintains pH stability across a broad temperature range (4–37°C) and resists metal ion interference, making it ideal for experiments requiring precise ionic conditions. Additionally, its zwitterionic nature minimizes buffer-induced artifacts in biomolecular separations .
Q. How should Sodium HEPES buffer solutions be prepared and standardized for cell culture applications?
Sodium HEPES buffers for cell culture are typically prepared at 10–25 mM concentrations. To standardize:
- Dissolve HEPES sodium salt in ultrapure water.
- Adjust pH using NaOH/HCl while monitoring osmolality (e.g., 20 mM HEPES is optimal for osmolality balance in Hanks’ or Earle’s solutions).
- Sterilize via 0.22 µm filtration. Avoid CO₂ incubators for HEPES-buffered media, as it lacks bicarbonate buffering .
Q. What experimental parameters must be controlled when using Sodium HEPES in radiopharmaceutical synthesis (e.g., ⁶⁸Ga-labeling)?
Key parameters include:
- pH : Maintain 7.0–7.5 for optimal ⁶⁸Ga-DOTATOC labeling efficiency.
- Concentration : Adhere to Ph. Eur. impurity limits (<50 µg/mL in final formulations).
- Validation : Use Ph. Eur.-prescribed TLC or validated HPLC methods to quantify residual HEPES .
Advanced Research Questions
Q. What methodological considerations are critical when optimizing HEPES quantification in radiopharmaceuticals using TLC vs. HPLC?
- TLC Optimization :
- Spotting pattern: 4 × 2 µL applications improve spot intensity and reproducibility.
- Mobile phase: ACN/H₂O/MeOH (15/3/2) enhances spot resolution compared to Ph. Eur. methods.
- Quantification: ImageJ analysis of iodine-stained plates reduces subjective interpretation .
- HPLC Challenges :
- Column selection: Ensure separation of HEPES from NaCl or radiopharmaceutical peaks.
- Validation: Cross-check results with TLC to address discrepancies (e.g., Kvaternik’s method failed NaCl/HEPES separation on VWR Hitachi systems) .
Q. How can researchers reconcile discrepancies between Ph. Eur.-prescribed TLC methods and alternative HPLC assays for HEPES quantification?
Discrepancies often arise from:
- Matrix Complexity : Radiopharmaceutical formulations interfere with TLC spot clarity.
- Method Sensitivity : HPLC detects lower HEPES concentrations but requires rigorous validation.
- Protocol Adjustments : Pre-heat iodine chambers for TLC and optimize HPLC gradient elution. Cross-validate using spiked samples and statistical analysis (e.g., Bland-Altman plots) .
Q. What strategies mitigate HEPES-related toxicity in long-term cell culture studies while maintaining pH stability?
- Concentration Limits : Use ≤20 mM HEPES to avoid cytotoxicity (toxicity observed >40 mM).
- Combination Buffers : Blend HEPES with bicarbonate (5% CO₂) for extended cultures.
- Osmolality Checks : Regularly calibrate using osmometers to prevent hyperosmotic stress .
Q. Data Contradiction and Analysis
Q. How should conflicting data on HEPES interference in fluorescence assays be resolved?
- Baseline Correction : Run buffer-only controls to subtract background signals.
- Chelation Effects : Pre-treat HEPES with EDTA to mitigate metal ion interactions.
- Alternative Buffers : Compare results with MOPS or PIPES to isolate HEPES-specific artifacts .
Q. What evidence supports the superiority of HEPES over succinate in low-precursor ⁶⁸Ga-labeling reactions?
Studies demonstrate HEPES achieves higher radiochemical yields (>95%) at low precursor concentrations (1–5 nmol) due to its stronger buffering capacity at pH 7.5. Succinate underperforms in acidic conditions, leading to incomplete ⁶⁸Ga chelation .
Q. Methodological Best Practices
Q. How to validate HEPES quantification methods for regulatory compliance?
- Ph. Eur. Adherence : Follow prescribed TLC protocols (spotting volume = V/2000 µL).
- Reproducibility Testing : Conduct inter-operator trials (n≥3) and report %RSD for precision.
- Cross-Validation : Use orthogonal methods (e.g., HPLC-UV vs. TLC) for accuracy .
Q. What steps ensure reproducibility in HEPES-buffered experiments across laboratories?
- Detailed Protocols : Specify buffer preparation (e.g., HEPES/NaOH titration ratios).
- Data Sharing : Publish raw TLC/HPLC chromatograms in supplementary materials.
- Environmental Controls : Document temperature, humidity, and equipment calibration .
Q. Tables for Key Findings
Properties
Molecular Formula |
C8H19N2NaO5S |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate;hydrate |
InChI |
InChI=1S/C8H18N2O4S.Na.H2O/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;;/h11H,1-8H2,(H,12,13,14);;1H2/q;+1;/p-1 |
InChI Key |
ZNJHFNUEQDVFCJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].O.[Na+] |
Origin of Product |
United States |
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